N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE
Description
N-[3-(3,4-Dimethylbenzamido)naphthalen-2-yl]-3,4-dimethylbenzamide is a bis-benzamide derivative featuring a naphthalene core substituted with two 3,4-dimethylbenzamide groups. This compound is structurally characterized by its dual amide linkages, aromatic naphthalene backbone, and methyl substituents on the benzamide rings. The compound’s physicochemical properties, such as solubility and stability, are likely influenced by the electron-donating methyl groups and the rigid aromatic framework.
Properties
IUPAC Name |
N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c1-17-9-11-23(13-19(17)3)27(31)29-25-15-21-7-5-6-8-22(21)16-26(25)30-28(32)24-12-10-18(2)20(4)14-24/h5-16H,1-4H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCHPRUVUVHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE typically involves multi-step organic reactions. One common method involves the formation of an amide bond between a naphthalene derivative and a dimethylbenzamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) () share a naphthalene core but incorporate triazole and acetamide functionalities. Key differences include:
- Functional Groups : The target compound lacks the triazole moiety and instead features dual benzamide groups, which may enhance hydrogen-bonding capacity compared to the acetamide derivatives.
- Spectral Data : The IR spectra of compound 6b show C=O stretching at 1682 cm⁻¹, comparable to the benzamide C=O stretches expected in the target compound (~1670–1680 cm⁻¹). However, the target compound’s NMR would lack triazole-related peaks (e.g., 8.36 ppm in 6b ) but exhibit aromatic proton signals similar to those in 6b (δ 7.1–8.6 ppm) .
- Synthesis : Unlike the copper-catalyzed 1,3-dipolar cycloaddition used for 6a–c , the target compound likely requires amide coupling reagents (e.g., EDC/HOBt) for benzamide formation.
Piperazine-Linked Naphthalene Derivatives
Compounds like 1-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine () differ significantly in structure, incorporating piperazine and sulfonyl groups. Notable contrasts include:
- Polarity : The trifluoromethyl and sulfonyl groups in compounds increase polarity and metabolic stability, whereas the target compound’s methyl groups may enhance lipophilicity.
- Yield and Purity : Piperazine derivatives show variable yields (5–22%) but high purity (93–96%), suggesting that the target compound’s synthesis may require optimization to balance yield and purity .
Cycloaddition-Derived Compounds
1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone () highlights cycloaddition-driven heterocycle formation. Key distinctions:
- NMR Profiles : The NH2 and NH peaks in (δ 6.7–10.67 ppm) align with the target compound’s amide protons, though the latter would lack hydrazine-related signals .
Dimethylnaphthalene Isomers
Dimethylnaphthalene isomers (e.g., 1,2- and 1,4-dimethylnaphthalene; ) illustrate the impact of substituent positioning:
Data Tables
Table 1: Functional Group Comparison
Research Findings and Implications
- Structural Flexibility vs.
- Substituent Effects : Methyl groups on the benzamide rings likely enhance hydrophobic interactions in drug-receptor binding compared to nitro or sulfonyl groups in related compounds .
- Synthetic Challenges : High-yield synthesis of the target compound may require tailored conditions to avoid byproducts, as seen in low-yield piperazine derivatives ().
Biological Activity
N-[3-(3,4-Dimethylbenzamido)naphthalen-2-yl]-3,4-dimethylbenzamide (commonly referred to as DMNB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMNB is characterized by a naphthalene core substituted with dimethylbenzamide groups. The molecular formula is , and it features a complex arrangement conducive to various biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 310.4 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.2 |
The biological activity of DMNB is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions can modulate enzyme activity and influence signaling pathways within cells.
- Enzyme Inhibition : DMNB has been shown to inhibit certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered cellular functions and has implications in disease models.
- Receptor Interaction : The compound may bind to specific receptors, influencing physiological responses. For example, it has been investigated for its potential effects on the central nervous system.
Biological Activities
Research on DMNB has indicated several biological activities:
- Anticancer Activity : Studies have suggested that DMNB exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : DMNB has shown promise in reducing inflammation in preclinical models, potentially through the modulation of cytokine release.
- Antioxidant Properties : The compound demonstrates antioxidant activity, which may help mitigate oxidative stress-related damage in cells.
Case Studies and Research Findings
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, DMNB was tested against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
- Inflammation Model : A study conducted on murine models of arthritis demonstrated that DMNB significantly reduced paw swelling and serum levels of inflammatory markers (TNF-α, IL-6) when administered at therapeutic doses .
- Oxidative Stress Study : Research published in Free Radical Biology and Medicine highlighted that DMNB effectively scavenged free radicals in vitro, leading to decreased lipid peroxidation in liver cells exposed to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
